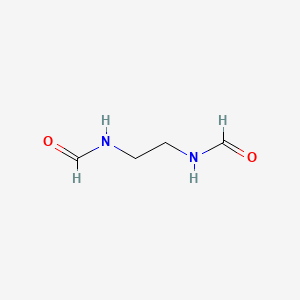

N-(2-formamidoethyl)formamide

Description

Properties

IUPAC Name |

N-(2-formamidoethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-3-5-1-2-6-4-8/h3-4H,1-2H2,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNDPGGJEJRDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280279 | |

| Record name | N-(2-formamidoethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4938-92-5 | |

| Record name | 4938-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-formamidoethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Ethylenebis(formamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-formamidoethyl)formamide can be synthesized through the formylation of ethylenediamine using formic acid. The reaction typically involves heating ethylenediamine with formic acid under reflux conditions. The reaction proceeds as follows:

H2NCH2CH2NH2+2HCOOH→H2NCH2CH2NHCHO+2H2O

This method is efficient and yields this compound in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves the same formylation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-formamidoethyl)formamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction of this compound can yield ethylenediamine and formic acid.

Substitution: The formamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

Oxidation: Amides and carboxylic acids.

Reduction: Ethylenediamine and formic acid.

Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N-(2-formamidoethyl)formamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of protein and enzyme interactions due to its ability to form hydrogen bonds.

Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-formamidoethyl)formamide involves its ability to form hydrogen bonds with other molecules. This property makes it useful in various applications, including as a plasticizer and in drug development. The compound can interact with molecular targets such as proteins and enzymes, influencing their structure and function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Formamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structure | Physical State | Key Applications |

|---|---|---|---|---|---|

| Formamide | HCONH₂ | 45.04 | Single formamide group | Liquid | Solvent, pharmaceutical synthesis |

| N-Methylformamide | C₂H₅NO | 73.09 | Formamide + methyl substituent | Liquid | Reactive intermediate in synthesis |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Formamide + two methyl substituents | Liquid | Polar solvent in organic chemistry |

| This compound | C₄H₈N₂O₂ | 116.12 | Ethylene backbone + two formamides | Solid (mp 110–115°C) | Plasticizer, drug development |

Structural and Functional Differences

Liquid at room temperature, widely used as a solvent. Lacks the ethylene backbone, limiting its ability to form extended hydrogen-bonding networks .

N-Methylformamide :

- Methyl group on the nitrogen enhances reactivity in nucleophilic substitutions.

- Retains liquid state but exhibits greater polarity than formamide, making it useful in specialized syntheses .

N,N-Dimethylformamide (DMF): Two methyl groups increase solubility in organic and aqueous phases. High boiling point (153°C) makes it ideal as a reaction solvent. Unlike this compound, DMF cannot act as a plasticizer due to its lack of a rigid backbone .

This compound :

- Unique ethylene backbone enables dual hydrogen-bonding interactions, enhancing its utility in material science.

- Solid state and crystalline structure differentiate it from liquid analogs, allowing for controlled release in polymer matrices .

Research Findings and Uniqueness

- Hydrogen-Bonding Capacity : The dual formamide groups and ethylene backbone facilitate robust intermolecular interactions, critical for stabilizing thermoplastic starch structures .

- Thermal Stability : Higher melting point (110–115°C) compared to liquid formamides allows for applications in high-temperature processes .

Biological Activity

N-(2-formamidoethyl)formamide, also known as N,N'-(ethane-1,2-diyl)diformamide, is an organic compound with the molecular formula CHNO. Its biological activity is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound is a white crystalline solid with a melting point of 110-115°C. It contains two formamide groups linked by an ethylene backbone, which allows for unique interactions with biological molecules. The compound can be synthesized through the formylation of ethylenediamine using formic acid, yielding good to excellent results under optimized conditions.

The primary mechanism of action for this compound involves its ability to form hydrogen bonds with proteins and enzymes. This hydrogen-bonding capability enhances its potential as a plasticizer in materials like thermoplastic starch and as a building block in drug development. The interactions can influence the conformation and stability of biomolecules, potentially altering their biological functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Enzyme Interaction

The compound has been investigated for its role in modulating enzyme activity. Its ability to interact with enzyme active sites through hydrogen bonding may influence enzymatic reactions, making it a candidate for further studies in enzyme inhibition or activation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicate varying degrees of cytotoxicity, which are dependent on concentration and exposure time. These findings suggest that while the compound may have therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Diformamide | Antimicrobial, enzyme modulation |

| Formamide (HCONH) | Simple formamide | Solvent properties |

| Dimethylformamide (DMF) | Solvent | Widely used in organic synthesis |

This compound is unique compared to simpler formamide compounds due to its ethylene backbone and dual formamide groups, which enhance its interaction capabilities.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, highlighting its potential application in developing new antimicrobial agents.

Case Study 2: Enzyme Modulation

Another investigation focused on the compound's interaction with the enzyme acetylcholinesterase (AChE). The study found that this compound could inhibit AChE activity, suggesting a possible role in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for N-(2-formamidoethyl)formamide, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Step 1 : Start with a nucleophilic substitution reaction between ethylenediamine and formylating agents (e.g., formic acid or activated esters).

- Step 2 : Optimize stoichiometry and temperature (e.g., 60–80°C for 6–12 hours) to favor bis-formylation while minimizing side reactions like over-alkylation .

- Step 3 : Monitor reaction progress via TLC or LC-MS. Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .

- Key Data : Yields >80% achievable under anhydrous conditions with catalytic acid (e.g., H₂SO₄) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect peaks at δ 8.1–8.3 ppm (formamide protons) and δ 3.3–3.5 ppm (ethylene -CH₂- groups). Integrate to confirm two formamide groups .

- ¹³C NMR : Look for carbonyl carbons at ~165 ppm and ethylene carbons at ~40 ppm .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational stability and hydrogen-bonding interactions of this compound?

- Methodology :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model intramolecular H-bonding between formamide groups .

- Step 2 : Analyze potential energy surfaces to identify low-energy conformers. Compare with crystallographic data (if available) .

- Key Insight : Symmetrical H-bonding networks may stabilize the compound in non-polar solvents .

Q. How can researchers address contradictions in reported solubility data for this compound across different solvents?

- Methodology :

- Step 1 : Conduct systematic solubility tests in polar (e.g., DMSO, water) and non-polar solvents (e.g., toluene) at controlled temperatures (25–50°C) .

- Step 2 : Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and H-bonding capacity .

- Resolution : Discrepancies often arise from residual moisture; use Karl Fischer titration to verify solvent dryness .

Q. What strategies are recommended for resolving crystallographic disorder in single-crystal X-ray structures of this compound?

- Methodology :

- Step 1 : Collect high-resolution data (<1.0 Å) to improve electron density maps. Use synchrotron sources if necessary .

- Step 2 : Apply SHELXL refinement with constraints for flexible ethylene chains and anisotropic displacement parameters .

- Key Data : Twinning or pseudo-symmetry may require specialized software (e.g., PLATON) for structure validation .

Data Contradiction Analysis

Q. Why do different studies report varying thermal decomposition temperatures for this compound?

- Root Cause :

- Factor 1 : Purity differences (e.g., residual solvents or unreacted amines lower decomposition onset) .

- Factor 2 : Heating rate variability in TGA (e.g., 10°C/min vs. 5°C/min) affects observed degradation profiles .

- Resolution : Standardize sample preparation (recrystallization from ethanol/water) and analytical protocols .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.